2-(Azetidin-1-yl)-6-fluorobenzaldehyde
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Overview
Description
2-(Azetidin-1-yl)-6-fluorobenzaldehyde is a chemical compound that features an azetidine ring attached to a fluorobenzaldehyde moiety Azetidine is a four-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-fluorobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the fluorobenzaldehyde moiety. One common method is the aza-Michael addition, where NH-heterocycles react with α,β-unsaturated esters to form azetidine derivatives . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which is used to attach the azetidine ring to the fluorobenzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic amounts of molecular iodine has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom in the benzaldehyde ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(Azetidin-1-yl)-6-fluorobenzoic acid.
Reduction: Formation of 2-(Azetidin-1-yl)-6-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Azetidin-1-yl)-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide
- Methyl 2-(oxetan-3-ylidene)acetate
Uniqueness
2-(Azetidin-1-yl)-6-fluorobenzaldehyde is unique due to the presence of both the azetidine ring and the fluorobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-fluorobenzaldehyde |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-4-10(8(9)7-13)12-5-2-6-12/h1,3-4,7H,2,5-6H2 |
InChI Key |
SFPKQPFOYITCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
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